Cas no 436-77-1 (Fangchinoline)

Fangchinoline structure
Fangchinoline structure
상품 이름:Fangchinoline
CAS 번호:436-77-1
MF:C37H40N2O6
메가와트:608.7233
MDL:MFCD03427706
CID:37382
PubChem ID:329825029

Fangchinoline 화학적 및 물리적 성질

이름 및 식별자

    • Fangchinoline
    • Fangchinoline (Hanfangchin B)
    • FANGCHINOLINE(RG)
    • 12-O-MethylatherosperMoline
    • 7-o-demethyltetrandrine
    • d,l-Fangchinolin
    • Fangquinoline
    • HANFANGCHIN B
    • Hanfangichin B
    • Tetrandrine B
    • (+)-Limacine
    • 7-O-Demethyltetrandine
    • Frangchinoline
    • Limacine
    • (+)-Fangchinoline
    • NSC77036
    • MLS000728580
    • Fangchinoline (6CI,7CI,8CI)
    • 953592C3ZB
    • SMR000445631
    • Demethyl tetrandrine
    • Menisidine
    • r-s-fangchinoline
    • s-s-fangchinoline
    • (1
    • SCHEMB
    • Fangchinoline, >=98% (HPLC)
    • s3611
    • CS-0008917
    • NSC-77036
    • NCI60_041695
    • (1beta)-6,6',12-trimethoxy-2,2'-dimethylberbaman-7-ol
    • NCGC00247556-01
    • SR-01000777458
    • (1S,14S)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol
    • CHEMBL504256
    • Berbaman-7-ol, 2,2'-dimethyl-6,6',12-trimethoxy-, (1-beta)-
    • 16H-1,24:6,9-dietheno-11,15-metheno-2H-pyrido(2',3':17,18)(1,11)dioxacycloeicosino(2,3,4-ij)isoquinolin-22-ol, 3,4,4a,5,16a,17,18,19-octahydro-12,21,26-trimethoxy-4,17-dimethyl-, (4aS,16aS)-
    • 16H-1,24:6,9-Dietheno-11,15-metheno-2H-pyrido[2',3':17,18][1,11]dioxacycloeicosino[2,3,4-ij]isoquinolin-22-ol,3,4,4a,5,16a,17,18,19-octahydro-12,21,26-trimethoxy-4,17-dimethyl-,(4aS,16aS)-
    • CCG-270220
    • CHEBI:132893
    • A934916
    • UNII-953592C3ZB
    • BERBAMAN-7-OL, 6,6',12-TRIMETHOXY-2,2'-DIMETHYL-, (1.BETA.)-
    • F1173
    • (1-beta)-2,2'-Dimethyl-6,6',12-trimethoxyberbaman-7-ol
    • NCGC00247556-02
    • AKOS015915280
    • NSC 77036
    • HMS3885G15
    • 16H-1,24:6,9-Dietheno-11,15-metheno-2H-pyrido[2',3':17,18][1,11]dioxacycloeicosino[2,3,4-ij]isoquinolin-22-ol, 3,4,4a,5,16a,17,18,19-octahydro-12,21,26-trimethoxy-4,17-dimethyl-, (4aS,16aS)-
    • Q15410976
    • DTXSID40893498
    • 436-77-1
    • SCHEMBL1460487
    • HMS2226P12
    • 1ST159554
    • J11.388C
    • BDBM50241651
    • (1beta)-2,2'-dimethyl-6,6',12-trimethoxyberbaman-7-ol
    • (1S)-6,6',12-TRIMETHOXY-2,2'-DIMETHYLBERBAMAN-7-OL
    • SR-01000777458-2
    • HY-N1372A
    • DTXCID501323517
    • 33889-68-8
    • (1S,14S)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo(22.6.2.23,6.18,12.114,18.027,31.022,33)hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol
    • berbaman-7-ol, 6,6',12-trimethoxy-2,2'-dimethyl-, (1beta)-
    • No CAS
    • (1beta)-isomer of fangchinoline
    • 7-O-demethyl-tetrandrine
    • NSC 277171
    • MDL: MFCD03427706
    • 인치: 1S/C37H40N2O6/c1-38-14-12-24-19-31(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-32-18-23(8-11-30(32)41-3)17-29-35-25(13-15-39(29)2)20-34(43-5)36(40)37(35)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3/t28-,29-/m0/s1
    • InChIKey: IIQSJHUEZBTSAT-VMPREFPWSA-N
    • 미소: O1C2=C(C([H])=C3C([H])([H])C([H])([H])N(C([H])([H])[H])[C@@]([H])(C([H])([H])C4C([H])=C([H])C(=C([H])C=4[H])OC4=C(C([H])=C([H])C(=C4[H])C([H])([H])[C@@]4([H])C5=C1C(=C(C([H])=C5C([H])([H])C([H])([H])N4C([H])([H])[H])OC([H])([H])[H])O[H])OC([H])([H])[H])C3=C2[H])OC([H])([H])[H]

계산된 속성

  • 정밀분자량: 608.288637g/mol
  • 표면전하: 0
  • XLogP3: 6.1
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 8
  • 회전 가능한 화학 키 수량: 3
  • 동위원소 질량: 608.288637g/mol
  • 단일 동위원소 질량: 608.288637g/mol
  • 수소 결합 토폴로지 분자 극성 표면적: 72.9Ų
  • 중원자 수량: 45
  • 복잡도: 963
  • 동위원소 원자 수량: 0
  • 원자 구조의 중심 수량을 확정하다.: 2
  • 정의되지 않은 원자 구성 센터 수: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 총 키 단위 수량: 1
  • 분자량: 608.7

실험적 성질

  • 색과 성상: Powder
  • 밀도: 1.2±0.1 g/cm3
  • 융해점: 240~242℃
  • 비등점: 709.7°C at 760 mmHg
  • 플래시 포인트: 383.0±32.9 °C
  • 굴절률: 1.601
  • PSA: 72.86000
  • LogP: 6.73520
  • 최대 파장 (λmax): 283(EtOH)(lit.)

Fangchinoline 보안 정보

  • 신호어:Warning
  • 피해 선언: H302-H315-H319-H335
  • 경고성 성명: P261-P305+P351+P338
  • 위험물 운송번호:NONH for all modes of transport
  • 보안 지침: H303+H313+H333
  • 규제 조건 코드:Q 클래스 (설탕, 알칼리, 항생제, 호르몬)
  • RTECS 번호:DR9280000
  • 저장 조건:0-10°C

Fangchinoline 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
DC Chemicals
DCF-007-20 mg
Fangchinoline
436-77-1 >98%, Standard References Grade
20mg
$280.0 2022-02-28
BAI LING WEI Technology Co., Ltd.
256246-100MG
Fangchinoline, 97%
436-77-1 97%
100MG
¥ 691 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F27380-20mg
Fangchinoline
436-77-1 98%
20mg
¥198.0 2022-04-28
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3122-50 mg
(+)-Fangchinoline
436-77-1 98.81%
50mg
¥1615.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3122-10 mg
(+)-Fangchinoline
436-77-1 98.81%
10mg
¥679.00 2022-04-26
Chengdu Biopurify Phytochemicals Ltd
BP0582-100mg
Fangchinoline
436-77-1 98%
100mg
$60 2023-09-20
TRC
F102360-100mg
(+)-Fangchinoline
436-77-1
100mg
$104.00 2023-05-18
S e l l e c k ZHONG GUO
S3611-5mg
(+)-Fangchinoline
436-77-1 99.99%
5mg
¥1040.27 2023-09-15
ChemScence
CS-0008917-5mg
Fangchinoline
436-77-1 99.92%
5mg
$55.0 2022-04-27
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F170360-500mg
Fangchinoline
436-77-1 98%
500mg
¥1791.90 2023-09-02

Fangchinoline 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:436-77-1)Fangchinoline
주문 번호:A934916
인벤토리 상태:in Stock/in Stock/in Stock
재다:50mg/100mg/500mg
순결:99%/99%/99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 15:16
가격 ($):186.0/249.0/613.0
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:436-77-1)(+)-FANGCHINOLINE
주문 번호:2456075
인벤토리 상태:in Stock
재다:Company Customization
순결:98%
마지막으로 업데이트된 가격 정보:Friday, 18 April 2025 17:05
가격 ($):discuss personally

추천 기사

추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:436-77-1)(+)-FANGCHINOLINE
sfd22730
순결:99.9%
재다:200kg
가격 ($):문의
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:436-77-1)Fangchinoline
TB00660
순결:>98%
재다:5mg,10mg ,20mg ,50mg ,100mg,or customized
가격 ($):문의